molecular formula C14H16KN2O4 B10767451 Carboxy-PTIO (potassium)

Carboxy-PTIO (potassium)

Cat. No.: B10767451
M. Wt: 315.39 g/mol
InChI Key: VYEUQMVIGXFZQU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxy-PTIO (potassium salt), chemically designated as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt (CAS: 148819-94-7), is a stable, water-soluble radical compound that acts as a potent nitric oxide (NO) scavenger. Its molecular formula is C₁₄H₁₆KN₂O₄ (MW: 315.38), and it exhibits high solubility in water, DMSO, and ethanol, making it suitable for in vitro and in vivo applications .

Properties

Molecular Formula

C14H16KN2O4

Molecular Weight

315.39 g/mol

InChI

InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q;+1/p-1

InChI Key

VYEUQMVIGXFZQU-UHFFFAOYSA-M

Canonical SMILES

CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)[O-])[O-])(C)C)C.[K+]

Origin of Product

United States

Preparation Methods

Key Synthetic Steps:

  • Radical Formation : The imidazoline core is functionalized with a carboxyl group at the para position of the phenyl ring, followed by oxidation to generate the stable nitroxyl radical.

  • Salt Formation : The carboxylic acid derivative is neutralized with potassium hydroxide to yield the potassium salt, enhancing water solubility.

  • Purification : Crystallization from ethanol or aqueous buffers produces a dark blue-to-black crystalline solid with ≥97% purity.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆KN₂O₄
Molecular Weight315.38 g/mol
Solubility (Water)35 mg/mL (PBS, pH 7.2)
Melting Point141–143°C
λmax (UV/Vis)232, 282, 368 nm

Stock Solution Preparation

Stock solutions are critical for maintaining stability and bioactivity. Dissolution protocols vary based on solvent polarity and intended applications.

Protocol for Common Solvents:

  • DMSO : Dissolve 1.4 mg/mL at 37°C with sonication.

  • Ethanol : Achieve 1.6 mg/mL with vortexing.

  • Aqueous Buffers : Directly dissolve in PBS (pH 7.2) at 35 mg/mL.

Table 2: Stock Solution Preparation Guide

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
13.170.32
515.851.59
1031.713.17

Note: Aliquot and store at -20°C; avoid freeze-thaw cycles.

In Vivo Formulation Strategies

For animal studies, Carboxy-PTIO is administered via intravenous (IV) or intraperitoneal (IP) routes. Optimized formulations ensure bioavailability and minimize solvent toxicity.

Stepwise Preparation for IV Infusion:

  • Master Solution : Dissolve in DMSO (e.g., 10 mg/mL).

  • Dilution : Mix with PEG300 (30%), Tween 80 (5%), and ddH₂O (65%) to achieve working concentrations.

  • Dosage :

    • Rats : 0.056–1.70 mg/kg/min for endotoxic shock models.

    • Mice : 0.3–1.2 mg/kg (IP) for cerebral ischemia studies.

Table 3: In Vivo Efficacy in Endotoxic Shock Models

ModelDose (mg/kg/min)OutcomeReference
Rat (LPS-induced)0.056–1.70Reversed hypotension, improved survival
Mouse (MCAO)0.3–1.2 (IP)27–30% reduction in infarct size

Troubleshooting Common Issues

  • Precipitation in Aqueous Solutions :

    • Cause: Excessive DMSO residual.

    • Fix: Reduce organic solvent to <1% final concentration.

  • Loss of Activity :

    • Cause: Prolonged storage at 4°C.

    • Fix: Aliquot into single-use vials and store at -80°C.

Applications in Experimental Models

Case Study: NO Scavenging in Melanoma Cells

  • Protocol : Pre-treat A375-S2 cells with 200 µM Carboxy-PTIO for 1 hour, followed by 15 µM physalin A.

  • Result : Suppressed NO production, reversed mTOR/p-mTOR downregulation, and inhibited LC3-I/II conversion .

Chemical Reactions Analysis

Reaction with Nitric Oxide (NO)

Carboxy-PTIO reacts stoichiometrically with NO to form carboxy-PTI (the corresponding imino nitroxide) and nitrogen dioxide (NO₂) :
Reaction:
Carboxy-PTIO + NO → Carboxy-PTI + NO₂

Key characteristics:

  • Rate constant : ~1.5–2 × 10⁷ M⁻¹s⁻¹ for NO₂ generation .

  • Stoichiometry : 1:1 molar ratio between NO consumed and carboxy-PTI formed .

  • Dependence on NO flux : The ratio of [NO₂⁻]/[carboxy-PTI] varies between 1 and 2 depending on NO concentration gradients .

This reaction is exploited to:

  • Quantify NO in biological systems via UV-vis spectroscopy or EPR .

  • Generate controlled amounts of NO₂ for studying oxidative stress mechanisms .

Interaction with Nitrogen Dioxide (NO₂)

Carboxy-PTIO reacts with NO₂ to form its oxoammonium cation (carboxy-PTIO⁺) and nitrite (NO₂⁻) :
Reaction:
Carboxy-PTIO + NO₂ → Carboxy-PTIO⁺ + NO₂⁻

Notable features:

  • Rate constant : ~1.5–2 × 10⁷ M⁻¹s⁻¹ .

  • Redox cycling : Carboxy-PTIO⁺ can be reduced back to carboxy-PTIO by NO, enabling catalytic NO₂ scavenging .

Reactivity with Superoxide (O₂⁻)

Carboxy-PTIO exhibits limited direct reactivity with O₂⁻, but its oxoammonium cation (carboxy-PTIO⁺) reacts efficiently:
Reaction:
Carboxy-PTIO⁺ + O₂⁻ → Carboxy-PTIO + O₂

  • Rate constant : ~3 × 10⁶ M⁻¹s⁻¹ .

  • Implication : Carboxy-PTIO⁺ acts as an intermediate in redox buffering systems, modulating O₂⁻ levels in tandem with NO .

Role in NO₂-Mediated Oxidation Reactions

Carboxy-PTIO facilitates NO₂ generation for studying substrate oxidation. For example, in the presence of DEA-NONOate (an NO donor), carboxy-PTIO mediates F420H₂ oxidation via NO₂ :
Mechanism:

  • DEA-NONOate → NO + byproducts

  • Carboxy-PTIO + NO → Carboxy-PTI + NO₂

  • NO₂ + F420H₂ → F420 + NO

Key data :

  • NO₂ oxidizes F420H₂ at a rate proportional to dissolved O₂ concentration .

  • NADH and NADPH do not participate in NO₂ reduction, highlighting carboxy-PTIO’s unique role in hydride transfer systems .

Solubility and Reaction Conditions

ParameterValueSource
Aqueous solubility 35 mg/mL in PBS (pH 7.2)
Organic solvents Ethanol (1.6 mg/mL), DMSO (1.4 mg/mL), DMF (3.3 mg/mL)
Stability Aqueous solutions stable <24h

Limitations and Considerations

  • Peroxynitrite (ONOO⁻) : Carboxy-PTIO does not efficiently inhibit ONOO⁻ formation .

  • pH sensitivity : Reactivity decreases in acidic conditions due to protonation of the nitroxide group .

Carboxy-PTIO potassium salt serves as a critical tool for dissecting NO/NO₂ redox pathways, with applications spanning biochemistry, pharmacology, and environmental science. Its well-defined stoichiometry and compatibility with aqueous systems make it indispensable for both in vitro and ex vivo studies .

Scientific Research Applications

Pharmacological Applications

a. Cardiovascular Research

Carboxy-PTIO has been utilized in studies examining vascular responses and endothelial function. For instance, it has been shown to prevent hypotension and endotoxic shock in lipopolysaccharide-stimulated rat models by scavenging nitric oxide . Additionally, it can inhibit vascular relaxation induced by nitric oxide, making it a valuable tool for understanding the roles of NO in cardiovascular physiology .

b. Neuropharmacology

In neuropharmacological studies, Carboxy-PTIO has been used to investigate the role of nitric oxide in synaptic plasticity and signaling pathways associated with learning and memory. Research indicates that Carboxy-PTIO can modulate the cGMP/Protein Kinase G signaling pathway, which is crucial for neuronal function and synaptic changes during learning processes .

Plant Biology Applications

Carboxy-PTIO is also significant in plant biology research, particularly concerning the role of nitric oxide in plant stress responses and growth regulation. Studies have demonstrated that treatment with Carboxy-PTIO can alter antioxidant enzyme activities in plants under drought stress conditions. For example, research involving pepper plants showed that pre-treatment with Carboxy-PTIO affected growth parameters and enzyme activities related to oxidative stress management .

Case Studies and Research Findings

Study Objective Findings
Clark et al. (2015)Investigate microglial activationFound that Carboxy-PTIO affects synaptic strength through NO modulation .
Echeverría et al. (2014)Study fibrosis mechanismsDemonstrated that Carboxy-PTIO inhibits NO-dependent fibrosis in endothelial cells .
Lee et al. (2021)Test effects on ischemia-reperfusion injuryShowed protective effects against oxidative damage in testicular tissues .
Ota et al. (2010)Examine synaptic plasticityFound that Carboxy-PTIO regulates gene expression related to synaptic changes following fear conditioning .

Comparison with Similar Compounds

Limitations and Considerations

  • Dose Dependency : High concentrations (>300 µM) may paradoxically enhance vasodilation in certain vascular models .
  • Stability : Requires storage at -20°C to prevent degradation; repeated freeze-thaw cycles reduce efficacy .

Q & A

Q. How can researchers validate Carboxy-PTIO’s nitric oxide (NO) scavenging activity in vitro?

Carboxy-PTIO’s NO scavenging can be validated using electron paramagnetic resonance (EPR) spectrometry, as it reacts stoichiometrically with NO to form stable radical adducts detectable via EPR . For quantification, measure the rate constant (1 × 10⁴ M⁻¹s⁻¹ at pH 7.4) using competition assays with NO donors like SNAP or DPTA NONOate . Include positive controls (e.g., untreated NO solutions) and validate scavenging efficiency by comparing NO concentrations before and after treatment using chemiluminescence or fluorometric probes.

Q. What are the standard protocols for preparing Carboxy-PTIO stock solutions?

Dissolve Carboxy-PTIO in DMSO (solubility >1.4 mg/mL), DMF (>3.3 mg/mL), or ethanol (>1.6 mg/mL) . Prepare fresh aliquots to avoid freeze-thaw degradation, and store at -20°C (1-month stability) or -80°C (6-month stability). For cell studies, pre-treat cultures with 100–200 µM Carboxy-PTIO for 1–6 hours to ensure NO scavenging prior to experimental stimuli .

Q. How does Carboxy-PTIO differ from other NO scavengers like PTIO or cPTIO?

Carboxy-PTIO’s carboxyl group enhances water solubility and stability compared to PTIO, enabling broader in vivo applications (e.g., intravenous administration in rodents) . Unlike cPTIO, it does not require ascorbate for activity, simplifying experimental design in redox-sensitive systems . Validate specificity by testing interference with peroxynitrite (ONOO⁻) or superoxide (O₂⁻), as Carboxy-PTIO may interact with secondary radicals .

Advanced Research Questions

Q. How can contradictory results in Carboxy-PTIO’s effects on cytokine regulation be resolved?

Carboxy-PTIO may paradoxically enhance IL-1β expression while suppressing IL-23 in dendritic cells due to NO’s dual roles in redox signaling . To resolve contradictions:

  • Compare NO flux levels (low vs. high) using tunable NO donors.
  • Assess downstream targets (e.g., NF-κB, MAPK) via phospho-specific antibodies.
  • Include controls with NOS inhibitors (e.g., L-NAME) to isolate NO-dependent pathways .

Q. What methodological considerations are critical for in vivo dosing of Carboxy-PTIO?

Dose optimization depends on model-specific NO dynamics. For cerebral ischemia in mice, 0.3–1.2 mg/kg (intraperitoneal) reduces infarction by 27–30%, even with delayed (4-hour) administration . In endotoxic shock rats, continuous IV infusion (0.056–1.70 mg/kg/min) reverses hypotension . Monitor systemic NO levels via plasma nitrite/nitrate (NOx) assays and adjust dosing to avoid off-target effects on blood pressure .

Q. How can researchers investigate Carboxy-PTIO’s interaction with peroxynitrite (ONOO⁻)?

Q. How to address variability in Carboxy-PTIO’s efficacy across cell lines?

Variability arises from differences in NO production rates and cellular redox states. For consistency:

  • Pre-qualify cell lines for basal NO output using DAF-FM fluorescence.
  • Titrate Carboxy-PTIO concentrations (e.g., 0.5–200 µM) to match NO flux .
  • Use siRNA knockdown of iNOS in hyperactive lines (e.g., macrophages) to reduce background NO .

Q. What strategies mitigate Carboxy-PTIO’s potential pro-oxidant effects?

At high concentrations (>300 µM), Carboxy-PTIO may generate NO₂⁻/NO₃⁻ or hydroxyl radicals (•OH) . Mitigation strategies:

  • Co-treat with antioxidants (e.g., NAC or tempol).
  • Limit exposure time (<24 hours for cell studies).
  • Validate redox balance via glutathione (GSH/GSSG) assays .

Data Interpretation & Validation

Q. How to confirm Carboxy-PTIO’s specificity in complex biological systems?

Combine pharmacological and genetic approaches:

  • Use NOS knockout models to verify NO-dependent effects.
  • Cross-validate with alternative NO scavengers (e.g., hemoglobin).
  • Perform rescue experiments with NO donors (e.g., SNP) to reverse Carboxy-PTIO’s effects .

Q. How to reconcile conflicting reports on Carboxy-PTIO’s impact on autophagy?

In A375-S2 melanoma cells, Carboxy-PTIO inhibits LC3-I/II conversion (autophagy marker), but this may vary with cell type . Standardize autophagy assays (e.g., LC3-II/LC3-I ratio, p62 degradation) and correlate with NO levels using DAF-2DA imaging .

Emerging Applications

Q. Can Carboxy-PTIO modulate synaptic plasticity in neurophysiological models?

Yes. In inner hair cells, Carboxy-PTIO (100 µM) reversibly suppresses retrograde facilitation by scavenging NO, which regulates cADPR-dependent calcium signaling . Apply in brain slice preparations with electrophysiological recording to study NO’s role in long-term potentiation (LTP).

Q. What novel roles does Carboxy-PTIO play in cancer microenvironment studies?

Carboxy-PTIO (0.5–1 µM) inhibits triple-negative breast cancer progression by blocking NO-driven microvesicle formation. Use co-culture systems with stromal cells to model tumor-microenvironment crosstalk and quantify microvesicles via flow cytometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.